1,1'-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene
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Overview
Description
1,1’-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene is a synthetic organic compound characterized by the presence of a trifluoromethyl group and a hept-3-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of trifluoromethylated alkenes and benzene derivatives. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions: 1,1’-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms .
Scientific Research Applications
1,1’-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1,1’-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can influence the compound’s reactivity and binding affinity to various targets. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
(3,3,3-Trifluoroprop-1-ene-1,1-diyl)dibenzene: Similar structure with a trifluoromethyl group and benzene rings.
Hept-3-ene-1,7-diol: Shares the hept-3-ene backbone but lacks the trifluoromethyl group.
Uniqueness: 1,1’-[3-(Trifluoromethyl)hept-3-ene-1,7-diyl]dibenzene is unique due to the presence of both the
Properties
CAS No. |
821799-46-6 |
---|---|
Molecular Formula |
C20H21F3 |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
[7-phenyl-3-(trifluoromethyl)hept-3-enyl]benzene |
InChI |
InChI=1S/C20H21F3/c21-20(22,23)19(16-15-18-11-5-2-6-12-18)14-8-7-13-17-9-3-1-4-10-17/h1-6,9-12,14H,7-8,13,15-16H2 |
InChI Key |
IKNMJQHJSAPQLD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCC=C(CCC2=CC=CC=C2)C(F)(F)F |
Origin of Product |
United States |
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